molecular formula C10H17NO2 B8615266 4-[di(propan-2-yl)amino]but-2-ynoic acid

4-[di(propan-2-yl)amino]but-2-ynoic acid

Cat. No. B8615266
M. Wt: 183.25 g/mol
InChI Key: RPNICCPJSKNAEF-UHFFFAOYSA-N
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Patent
US06251912B1

Procedure details

n-Butyl lithium in hexane (28.8 mL, 2.5 M in n-hexane) was slowly added to diisopropyl-prop-2-ynyl-amine (10.0 g, 72 mmol) in 70 mL of tetrahydrofuran under nitrogen. The mixture was stirred for 1 hr at −78° C., then dry carbon dioxide was passed through overnight. The resulting solution was poured into water and washed with ethyl acetate. The aqueous layer was evaporated under reduced pressure to give the crude acid. The dry acid was dissolved in methanol, and the insoluble salt was removed via filtration. The filtrate was collected and dried in vacuo to give 11 g of 4-diisopropylamino-but-2-ynoic acid: mass spectrum (m/e): M−H 182.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
28.8 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH:6]([N:9]([CH:13]([CH3:15])[CH3:14])[CH2:10][C:11]#[CH:12])([CH3:8])[CH3:7].[C:16](=[O:18])=[O:17].O>CCCCCC.O1CCCC1.CO>[CH:6]([N:9]([CH:13]([CH3:15])[CH3:14])[CH2:10][C:11]#[C:12][C:16]([OH:18])=[O:17])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)N(CC#C)C(C)C
Name
Quantity
28.8 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hr at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The aqueous layer was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude acid
CUSTOM
Type
CUSTOM
Details
the insoluble salt was removed via filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)N(CC#CC(=O)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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